molecular formula C7H7ClN2O2 B13343044 2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide

2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide

Cat. No.: B13343044
M. Wt: 186.59 g/mol
InChI Key: PCZQBIWCEWSABP-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide is a chemical compound with a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the chlorination of 6-methylpyridine-4-carboxamide followed by hydroxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation using hydroxylamine or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-hydroxy-6-methylpyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-N-hydroxy-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(7(11)10-12)3-6(8)9-4/h2-3,12H,1H3,(H,10,11)

InChI Key

PCZQBIWCEWSABP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)NO

Origin of Product

United States

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